2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride
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Overview
Description
2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C14H23ClN2O. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,3-dimethylaniline with 2-chlorobutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sec-butylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(butan-2-yl)amino]-N-(2,4-dimethylphenyl)acetamide hydrochloride
- 2-[(butan-2-yl)amino]-N-(2,5-dimethylphenyl)acetamide hydrochloride
- 2-[(butan-2-yl)amino]-N-(2,6-dimethylphenyl)acetamide hydrochloride
Uniqueness
2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(butan-2-ylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-11(3)15-9-14(17)16-13-8-6-7-10(2)12(13)4;/h6-8,11,15H,5,9H2,1-4H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMJIMJCWLAWCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC=CC(=C1C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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